(R)-3-(1-Aminoethyl)benzoic acid hydrochloride
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Overview
Description
®-3-(1-Aminoethyl)benzoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a benzoic acid moiety substituted with an aminoethyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The process begins with the selection of a suitable benzoic acid derivative.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or auxiliaries.
Aminoethyl Substitution: The aminoethyl group is introduced via nucleophilic substitution reactions, typically using reagents like ethylenediamine.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-3-(1-Aminoethyl)benzoic acid hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring enhances the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
The compound’s chiral nature makes it valuable in the development of enantiomerically pure drugs, which can exhibit improved efficacy and reduced side effects compared to racemic mixtures.
Industry
In the industrial sector, ®-3-(1-Aminoethyl)benzoic acid hydrochloride is utilized in the production of specialty chemicals and advanced materials, contributing to innovations in fields such as electronics and nanotechnology.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Aminoethyl)benzoic acid hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
3-(1-Aminoethyl)benzoic acid: The non-chiral version of the compound, lacking the specific stereochemistry.
4-(1-Aminoethyl)benzoic acid hydrochloride: A positional isomer with the aminoethyl group at a different position on the benzene ring.
Uniqueness
®-3-(1-Aminoethyl)benzoic acid hydrochloride is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological profiles compared to its enantiomer or positional isomers.
Properties
IUPAC Name |
3-[(1R)-1-aminoethyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHHIGNEAULTBO-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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